Indium(III) chloride tetrahydrate

Description

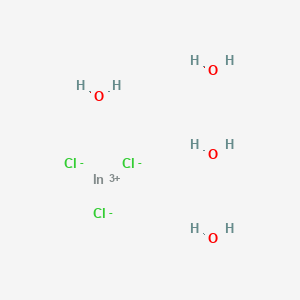

Indium(III) chloride tetrahydrate (InCl₃·4H₂O) is a hydrated indium salt widely utilized in advanced material synthesis, catalysis, and semiconductor manufacturing. Its molecular formula is InCl₃·4H₂O, with a molecular weight of 293.24 g/mol . The compound typically appears as a white to pale yellow crystalline solid, hygroscopic in nature, and is highly soluble in water . Key physical properties include a melting point of 56°C (decomposes to In₂O₃ upon heating) and a density of 4.38 g/cm³ .

Propriétés

Formule moléculaire |

Cl3H8InO4 |

|---|---|

Poids moléculaire |

293.23 g/mol |

Nom IUPAC |

indium(3+);trichloride;tetrahydrate |

InChI |

InChI=1S/3ClH.In.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 |

Clé InChI |

UKCIUOYPDVLQFW-UHFFFAOYSA-K |

SMILES canonique |

O.O.O.O.[Cl-].[Cl-].[Cl-].[In+3] |

Origine du produit |

United States |

Méthodes De Préparation

Direct Synthesis from Metallic Indium and Hydrochloric Acid

The most straightforward method involves the reaction of high-purity indium metal (99.99–99.999%) with concentrated hydrochloric acid. This exothermic process proceeds as follows:

After complete dissolution, the aqueous InCl₃ solution is evaporated under controlled conditions (60–80°C) to precipitate InCl₃·4H₂O crystals . Key parameters include:

This method achieves yields exceeding 90% but requires meticulous pH control to avoid indium hydroxide precipitation .

Dehydration of Anhydrous Indium Trichloride

Anhydrous InCl₃ synthesized via chlorination or electrochemical methods can be hydrated to form the tetrahydrate. A common approach involves dissolving anhydrous InCl₃ in deionized water at 25°C, followed by slow crystallization . The hydration reaction is:

Critical considerations include:

-

Solvent purity : Trace organic contaminants disrupt crystal lattice formation.

-

Temperature gradient : Gradual cooling (0.5°C/min) minimizes inclusion of impurities .

Industrial-scale production often employs vacuum evaporation to accelerate crystallization, yielding 85–92% purity .

Organic Solvent-Mediated Dehydration

To bypass hydrolysis challenges, organic dehydrating agents like cyclohexane or n-butanol extract water from InCl₃ solutions. For example, Jiang et al. demonstrated a cyclohexane-assisted method :

-

React indium metal with HCl to form InCl₃ solution.

-

Add cyclohexane (1:3 v/v ratio to solution) and reflux at 80°C.

-

Separate the organic phase to isolate InCl₃·4H₂O crystals.

This method achieves >90% yield by suppressing In³⁺ hydrolysis . Comparative data:

| Dehydrating Agent | Boiling Point (°C) | Residual H₂O (ppm) | Yield (%) |

|---|---|---|---|

| Cyclohexane | 80.7 | <200 | 92 |

| n-Butanol | 117.7 | <500 | 88 |

| n-Heptane | 98.4 | <300 | 89 |

Microwave-assisted distillation further enhances efficiency, reducing reaction times by 40% .

Electrochemical Synthesis

An electrochemical cell with indium anodes in a methanol-benzene-HCl electrolyte produces InCl₃·4H₂O via oxidative dissolution :

Advantages include:

-

Low temperature operation : 25–40°C prevents thermal degradation.

-

High purity : 99.99% achievable with 99.999% In electrodes .

Current density and electrolyte composition critically influence morphology:

| Current Density (mA/cm²) | Crystal Habit | Average Size (µm) |

|---|---|---|

| 10 | Needle-like | 50–100 |

| 20 | Flaky | 20–50 |

| 30 | Amorphous aggregates | N/A |

Hydrothermal Recrystallization

Hydrothermal treatment of impure InCl₃ solutions at 120–150°C and 15–20 bar selectively crystallizes InCl₃·4H₂O while excluding Sn⁴⁺, Fe³⁺, and Zn²⁺ contaminants . A case study using spent ITO targets achieved 99.95% purity by:

-

Leaching indium with 5M HCl.

-

Hydrothermal recrystallization at 140°C for 6h.

Comparative Analysis of Methods

| Method | Purity (%) | Yield (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|---|

| Direct synthesis | 99.9 | 90 | 12 | Industrial |

| Anhydrous hydration | 99.5 | 85 | 8 | Lab-scale |

| Organic solvent | 99.7 | 92 | 15 | Pilot plant |

| Electrochemical | 99.99 | 75 | 20 | Specialty |

| Hydrothermal | 99.95 | 88 | 18 | Industrial |

Applications De Recherche Scientifique

Indium(III) chloride tetrahydrate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other indium compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential therapeutic applications, including its use in radiopharmaceuticals for cancer treatment.

Industry: Utilized in the production of high-purity indium materials and in the manufacturing of electronic components.

Mécanisme D'action

The mechanism of action of tetraaquadichloroindium(1+) chloride involves its interaction with molecular targets through coordination chemistry. The indium ion can form stable complexes with various ligands, influencing biochemical pathways and cellular processes. The compound’s effects are mediated by its ability to coordinate with biomolecules, altering their structure and function.

Comparaison Avec Des Composés Similaires

Anhydrous Indium(III) Chloride (InCl₃)

Key Differences :

The tetrahydrate form is preferred in aqueous syntheses due to its solubility, while the anhydrous form is used in high-temperature processes. Anhydrous InCl₃ is also employed as a growth promoter in agriculture .

Tin(IV) Chloride Pentahydrate (SnCl₄·5H₂O)

Key Differences :

SnCl₄·5H₂O is integral in photocatalysts for environmental remediation, whereas InCl₃·4H₂O is prioritized in electronics. Both are corrosive, but SnCl₄·5H₂O poses additional risks due to HCl emission .

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

Key Differences: CuCl₂·2H₂O is a cost-effective precursor for nanocrystal synthesis, while InCl₃·4H₂O enables high-performance optoelectronic materials. CuCl₂·2H₂O is less thermally stable in aqueous media .

Zinc Chloride (ZnCl₂)

Key Differences :

ZnCl₂’s higher melting point and hygroscopicity make it suitable for high-temperature industrial processes, whereas InCl₃·4H₂O is tailored for precision applications like semiconductor doping .

Research Findings and Industrial Relevance

- Purity Grades : InCl₃·4H₂O is available in purities up to 99.999%, critical for electronics, whereas similar compounds like CuCl₂·2H₂O are typically used at 97–99% purity .

- Toxicity Profile : InCl₃·4H₂O exhibits acute toxicity (mouse LD₅₀: 12 mg/kg), comparable to GaCl₃ but more hazardous than ZnCl₂ .

- Thermal Behavior : Unlike anhydrous InCl₃, the tetrahydrate decomposes to In₂O₃ at moderate temperatures, limiting its use in high-heat environments .

Q & A

Basic Questions

Q. What are the key physical and chemical properties of indium(III) chloride tetrahydrate relevant to laboratory handling?

- Answer : Indium(III) chloride tetrahydrate (InCl₃·4H₂O) is a hygroscopic, white crystalline solid . Key properties include:

- Molecular weight : 293.24 g/mol .

- Density : 3.46 g/cm³ .

- Solubility : Highly soluble in water, slightly soluble in ethanol and ether .

- Melting point : Decomposes at 586°C .

- Hygroscopicity : Requires storage in sealed, moisture-free containers under nitrogen .

Q. How should researchers safely handle indium(III) chloride tetrahydrate in the laboratory?

- Answer : Safety precautions include:

- Hazard class : Corrosive (R34: Causes burns) .

- Protective measures : Wear nitrile gloves, eye protection, and lab coats. Use respiratory filters in poorly ventilated areas .

- Spill management : Neutralize with sodium bicarbonate and collect in chemical waste containers .

Advanced Research Questions

Q. How does indium(III) chloride tetrahydrate function as a Lewis acid catalyst in organic synthesis?

- Answer : InCl₃·4H₂O acts as a mild, water-tolerant Lewis acid, facilitating:

- C–C bond formation : Efficient in aldol condensations and Mannich reactions .

- Stereoselective synthesis : Enables tandem cyclization of imines and ketones to form 4-piperidones (yields up to 85%) .

Q. What are the challenges in reconciling conflicting data on indium(III) chloride tetrahydrate’s catalytic efficiency across studies?

- Answer : Discrepancies arise from:

- Hydration state variability : Anhydrous InCl₃ (99.999% purity) vs. tetrahydrate forms (98–99.99% purity) impact reactivity .

- Reaction conditions : Solvent polarity (e.g., water vs. THF) and temperature alter catalytic pathways .

Q. How can indium(III) chloride tetrahydrate be utilized in the synthesis of functional nanomaterials?

- Answer : Applications include:

- Photocatalysts : Template-assisted synthesis of In₂S₃ hierarchical structures for selective oxidation of aromatic compounds .

- Semiconductors : Precursor for III-V films (e.g., InAs) with high electron mobility, deposited via chemical vapor deposition (CVD) .

Data Contradiction Analysis

Key Research Applications

| Application | Mechanism | Reference |

|---|---|---|

| Organic catalysis | Lewis acid-mediated C–C bond formation | |

| Photocatalysis | In₂S₃ nanostructures for oxidation | |

| Semiconductor fabrication | III-V film precursors (e.g., InAs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.